(S)-(-)-1-(1-Naphthyl)ethylamine
CAS No.: 10420-89-0
Cat. No.: VC20799654
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10420-89-0 |
---|---|
Molecular Formula | C12H13N |
Molecular Weight | 171.24 g/mol |
IUPAC Name | (1S)-1-naphthalen-1-ylethanamine |
Standard InChI | InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m0/s1 |
Standard InChI Key | RTCUCQWIICFPOD-VIFPVBQESA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC2=CC=CC=C21)N |
SMILES | CC(C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)N |
Introduction
Chemical Structure and Properties
(S)-(-)-1-(1-Naphthyl)ethylamine is an organic compound characterized by a naphthyl group attached to a chiral carbon atom that also bears an amino group and a methyl group. The (S) designation indicates its specific stereochemistry, which is crucial for its applications in asymmetric synthesis.
Physical Properties
The compound appears as a colorless to light orange or yellow transparent liquid with hygroscopic properties and thermal sensitivity . It has characteristic amine-like odor and requires careful handling due to its air sensitivity .
Table 1: Physical Properties of (S)-(-)-1-(1-Naphthyl)ethylamine
The compound's optical activity is particularly important, as its specific rotation ([α]20/D 59°) confirms its enantiomeric purity and (S) configuration . This property is essential for its applications in asymmetric synthesis where stereochemical control is paramount.
Chemical Properties
(S)-(-)-1-(1-Naphthyl)ethylamine is soluble in common organic solvents including chloroform and ethanol . Its amine functionality makes it basic, with a predicted pKa value of 9.26±0.40 . This basicity allows it to react with acids to form corresponding salts, which can be useful for purification and handling purposes.
Chemical Identifiers
For precise identification in chemical databases and literature, (S)-(-)-1-(1-Naphthyl)ethylamine is associated with various identifiers and alternative names.
Table 2: Chemical Identifiers of (S)-(-)-1-(1-Naphthyl)ethylamine
Identifier | Value |
---|---|
CAS Number | 10420-89-0 |
Molecular Formula | C12H13N |
Molecular Weight | 171.24 g/mol |
MDL Number | MFCD00064179 |
InChI Key | RTCUCQWIICFPOD-VIFPVBQESA-N |
BRN | 2208024 |
Synonyms
The compound is known by several synonyms in the scientific literature:
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(S)-1-(1-NAPHTHYL)ETHYLAMINE
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(S)-1-(NAPHTHALEN-1-YL)ETHANAMINE
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L-A-(1-NAPHTHYL)ETHYLAMINE
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(1S)-1-(1-Naphthyl)ethanamine
These alternative names are important for comprehensive literature searches and database queries when researching this compound.
Synthesis Methods
Several synthetic routes exist for the preparation of (S)-(-)-1-(1-Naphthyl)ethylamine, with various approaches achieving different levels of enantiomeric purity.
Synthesis from Mesylate Precursor
One documented synthesis route starts from 1-Naphthalenemethanol, α-methyl-, 1-methanesulfonate, (αR)- . The process involves:
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Reaction with ammonia in toluene
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Heating at 87°C under 3 bar pressure (approximately 2250 Torr)
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Reaction time of 5 hours
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Separation of the toluene solution and evaporation to dryness
This method yields (S)-l-naphthylethylamine with 94% enantiomeric excess (ee) . The enantiomeric purity can be assessed using HPLC analysis, where the (S)-enantiomer elutes at 12.0 minutes and the (R)-enantiomer at 5.9 minutes under specific conditions .
Purification Methods
For obtaining high-purity material, the compound can be purified by distillation under vacuum . The hydrochloride salt can be crystallized from water, with the pure salt having a specific rotation of [α]D 18 ±3.9° (c 3, H2O) . Sulfate salts can be recrystallized from water as tetrahydrates with a melting point of 230-232°C .
Applications and Uses
(S)-(-)-1-(1-Naphthyl)ethylamine has diverse applications in organic synthesis, particularly in asymmetric reactions where stereochemical control is critical.
Asymmetric Synthesis
Structure-Activity Relationships
The stereochemistry of (S)-(-)-1-(1-Naphthyl)ethylamine is integral to its function in asymmetric synthesis. The (S) configuration at the chiral carbon creates a specific three-dimensional environment that influences the approach of reagents during reactions, thereby controlling the stereochemical outcome.
The naphthyl group provides a rigid, planar aromatic system that enhances stereochemical discrimination through π-stacking interactions with other aromatic systems. This feature, combined with the chiral center, makes the compound particularly effective as a chiral auxiliary or in the development of asymmetric catalysts.
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